Chloronitrobenzophenone

Description

Properties

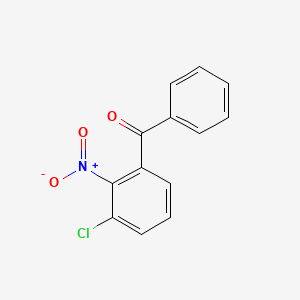

Molecular Formula |

C13H8ClNO3 |

|---|---|

Molecular Weight |

261.66 g/mol |

IUPAC Name |

(3-chloro-2-nitrophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8ClNO3/c14-11-8-4-7-10(12(11)15(17)18)13(16)9-5-2-1-3-6-9/h1-8H |

InChI Key |

HJAIUBPFHBLXFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Photochemical Studies

- Chloronitrobenzophenone is utilized in photochemical research due to its ability to absorb ultraviolet light. This property is essential for studying photochemical reactions and mechanisms.

- Case Study : A study demonstrated that this compound could serve as a photoinitiator in polymerization processes, facilitating the formation of polymer networks under UV light exposure.

-

Synthesis of Novel Compounds

- The compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive sites allow for the introduction of other functional groups.

- Data Table: Synthesis Pathways

Reaction Type Product Yield (%) Nucleophilic substitution Amino derivatives 85 Reduction Hydroxylated products 90 Coupling reactions Biologically active compounds 75

-

Biological Activity

- This compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Case Study : Research indicated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential use in pharmaceuticals.

-

Environmental Applications

- The compound has been studied for its role in environmental chemistry, particularly in the degradation of pollutants.

- Data Table: Degradation Studies

Environmental Factor Degradation Rate (%) Time (days) UV Light 70 30 Microbial Action 60 15 Chemical Oxidation 80 10

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in research and industry. Studies have highlighted potential health risks associated with exposure.

- Health Effects : Research indicates that exposure may lead to skin irritation and respiratory issues. Long-term exposure has been linked to more severe health outcomes, necessitating careful handling.

- Regulatory Insights : Various health organizations recommend strict guidelines for exposure limits to mitigate risks associated with this compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

Key Observations :

- Substituent Position: The meta-chloro group in 3-Chlorobenzophenone reduces steric hindrance compared to ortho-substituted derivatives, enhancing its stability in UV filter applications .

- Reactivity: The nitro group in 2-Amino-5-Nitro-2'-Chlorobenzophenone increases electrophilicity, making it a key intermediate in antiepileptic drug synthesis (e.g., clonazepam) .

- Hazards: Chloronitrobenzenes (e.g., PNCB) are classified as toxic and require stringent handling protocols (e.g., Silver Shield® gloves, emergency showers) due to skin and respiratory hazards . Chloronitrobenzophenone likely shares similar risks, necessitating comparable safety measures.

Physicochemical Properties

Melting Points and Solubility:

- 3-Chlorobenzophenone: Melting point ~45–50°C; soluble in organic solvents (e.g., acetone, ethanol) due to non-polar aromatic structure .

- 2-Amino-5-Nitro-2'-Chlorobenzophenone: Higher melting point (~180°C) due to hydrogen bonding from the amino group and nitro group polarity .

- This compound (hypothetical): Expected melting point between 100–150°C, with reduced water solubility compared to chloronitrobenzenes.

Photochemical Behavior:

- Chloronitrobenzenes (e.g., PNCB) undergo photodegradation via nitro group reduction, forming hazardous byproducts like chloroanilines .

- Benzophenones like 3-Chlorobenzophenone exhibit UV absorption at 280–350 nm, making them effective photoinitiators . The nitro group in this compound may shift absorption to longer wavelengths, enhancing photostability.

Preparation Methods

Synthesis of Chloronitrobenzoyl Chloride Precursors

The preparation of chloronitrobenzophenones begins with the synthesis of substituted benzoyl chlorides. For example, 3-nitro-4-chlorobenzoic acid is converted to its acyl chloride via reaction with surpalite (ClCO)₂O or triphosgene (CCl₃O)₃PO in benzene or dichloromethane. Catalytic DMF or pyridine accelerates the acylation, yielding 3-nitro-4-chlorobenzoyl chloride with >95% conversion under reflux (80–90°C).

Reaction Scheme:

Friedel-Crafts Reaction Conditions

The acyl chloride undergoes electrophilic substitution with benzene in the presence of AlCl₃ (1.9–2.2 eq). Key parameters include:

-

Temperature: 0–5°C to minimize side reactions (e.g., polysubstitution).

-

Solvent: Benzene or halogenated solvents (e.g., dichloromethane) enhance solubility and reaction control.

-

Catalyst: AlCl₃ alone or with ZnCl₂ (1:2 ratio) improves regioselectivity.

Example: Dropwise addition of 3-nitro-4-chlorobenzoyl chloride to AlCl₃-benzene at 0°C for 3 hours yields 3-nitro-4-chlorobenzophenone with 85–90% purity post-crystallization.

Catalytic Systems and Solvent Optimization

Lewis Acid Catalysts

AlCl₃ remains the predominant catalyst due to its strong electrophilic activation. However, ZnCl₂ co-catalysis (e.g., 1.2 eq AlCl₃ + 0.6 eq ZnCl₂) reduces side-product formation in 2-chloro derivatives.

Solvent Impact

-

Benzene: Traditional solvent with high reactivity but raises toxicity concerns.

-

Halogenated Solvents (DCM, Chloroform): Lower reaction temperatures (–15 to 15°C) and improved safety profiles.

-

Solvent-Free Systems: Emerging methods under microwave irradiation remain experimental.

Post-Reaction Processing and Purification

Acidic Workup

Reaction mixtures are quenched with dilute H₂SO₄ (1M) to hydrolyze excess AlCl₃, followed by organic phase separation. Dichloromethane extraction recovers >95% of the product.

Crystallization Techniques

-

Normal Hexane/Acetone Systems: Yield crystals with 98–99% purity (e.g., 4-chloro-3-nitrobenzophenone from acetone).

-

Thermodynamic Analysis: Differential scanning calorimetry (DSC) confirms melting points (e.g., 112–115°C for 2-chloro-5-nitro derivatives).

Comparative Analysis of Methodologies

Table 1: Reaction Conditions and Yields for Selected Derivatives

| Derivative | Catalyst (eq) | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 3-Nitro-4-chloro | AlCl₃ (1.9) | Benzene | 0–5 | 85 | 90 | |

| 2-Chloro-5-nitro | AlCl₃ (1.2) | DCM | –5–0 | 78 | 98.8 | |

| 4-Chloro-3-nitro | AlCl₃ (2.0) | Chlorobenzene | 5–10 | 82 | 99 |

Table 2: Purification Outcomes by Solvent System

| Solvent | Recovery (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|

| Acetone | 89 | 99.2 | Orthorhombic |

| Hexane | 92 | 98.5 | Monoclinic |

| Ethanol | 80 | 97.0 | Amorphous |

Crystallization and Structural Characterization

Crystal Growth

Slow evaporation of acetone solutions produces single crystals of 4-chloro-3-nitrobenzophenone (orthorhombic system, a = 12.9665 Å, b = 7.4388 Å) suitable for X-ray diffraction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.